molecular formula C15H19NO2 B1217145 Benzoyltropein CAS No. 16052-34-9

Benzoyltropein

Cat. No.: B1217145
CAS No.: 16052-34-9
M. Wt: 245.32 g/mol
InChI Key: XQJMXPAEFMWDOZ-UHFFFAOYSA-N
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Description

Benzoyltropein (CAS 19145-60-9) is a naturally occurring tropane alkaloid with the molecular formula C₁₅H₁₉NO₂ and a molecular weight of 245.32 g/mol . Structurally, it consists of a tropine moiety esterified with a benzoyl group, a feature common to several bioactive alkaloids.

Properties

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-16-12-7-8-13(16)10-14(9-12)18-15(17)11-5-3-2-4-6-11/h2-6,12-14H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJMXPAEFMWDOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70871749
Record name 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70871749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16052-34-9
Record name NSC241194
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241194
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70871749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Key Observations:

Structural Similarities : this compound shares the tropane core with all listed compounds but differs in esterification. For example, tropacocaine contains a methyl ester instead of a benzoyl group, explaining its distinct pharmacokinetics .

Molecular Weight Variance: Despite identical molecular formulas (C₁₅H₁₉NO₂), this compound and tropacocaine exhibit structural isomerism, leading to divergent biological activities .

Natural vs. Synthetic : Benztropine, a synthetic analog, incorporates a diphenyl ether group, enhancing its blood-brain barrier penetration for Parkinson’s treatment , whereas natural analogs like this compound lack such modifications.

Pharmacological and Functional Differences

While pharmacological data on this compound remains sparse, insights can be inferred from its structural relatives:

  • Tropacocaine : Used as a local anesthetic but less potent than cocaine due to its methyl ester group .
  • Hyoscyamine : A muscarinic antagonist with well-established anticholinergic effects, employed in treating gastrointestinal and urinary spasms .
  • Benztropine : FDA-approved for Parkinson’s disease and extrapyramidal symptoms, leveraging its synthetic modifications for enhanced CNS activity .

Research Findings and Data Analysis

Contradictions and Uncertainties:

  • Regulatory documents (e.g., USP monographs) emphasize benztropine’s synthetic profile but omit natural analogs like this compound, reflecting a research bias toward synthetic derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzoyltropein
Reactant of Route 2
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